ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Properties
Molecular Formula |
C26H29ClO5 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
ethyl 3-[7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C26H29ClO5/c1-6-30-24(28)12-11-19-16(2)20-13-21(27)23(14-22(20)32-25(19)29)31-15-17-7-9-18(10-8-17)26(3,4)5/h7-10,13-14H,6,11-12,15H2,1-5H3 |
InChI Key |
IUFNFTFQHAENIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C(C)(C)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The coumarin backbone is synthesized from a resorcinol derivative (e.g., 5-chloro-4-methylresorcinol) and ethyl acetoacetate under acidic conditions.
Procedure :
-
Dissolve 5-chloro-4-methylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C.
-
Stir the mixture at 60°C for 6–8 hours.
-
Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.
-
Purify via column chromatography to yield 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Characterization | ¹H NMR (CDCl₃): δ 6.85 (s, 1H, H-5), 2.45 (s, 3H, CH₃), 1.35 (s, 3H, CH₃) |
Introduction of the 7-[(4-tert-Butylbenzyl)oxy] Group
Williamson Ether Synthesis
The phenolic hydroxyl group at position 7 is alkylated with 4-tert-butylbenzyl bromide under basic conditions.
Procedure :
-
Dissolve 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one (1.0 equiv) and 4-tert-butylbenzyl bromide (1.5 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
-
Filter, concentrate, and purify via silica gel chromatography to yield 6-chloro-4-methyl-7-[(4-tert-butylbenzyl)oxy]-2H-chromen-2-one.
Optimization :
-
Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.
-
Solvent : DMF enhances solubility of aromatic intermediates.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–80% | |
| Characterization | ¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 5.25 (s, 2H, OCH₂), 1.35 (s, 9H, C(CH₃)₃) |
Installation of the Ethyl Propanoate Moiety at C-3
Michael Addition-Esterification
The propanoate side chain is introduced via a Michael addition of ethyl acrylate to the coumarin intermediate, followed by esterification.
Procedure :
-
React 6-chloro-4-methyl-7-[(4-tert-butylbenzyl)oxy]-2H-chromen-2-one (1.0 equiv) with ethyl acrylate (2.0 equiv) in the presence of DBU (1,8-diazabicycloundec-7-ene) as a base.
-
Stir at room temperature for 24 hours.
-
Acidify with HCl, extract with ethyl acetate, and purify via chromatography.
Mechanistic Insight :
The reaction proceeds through a conjugate addition mechanism, where the enolate of the coumarin attacks the α,β-unsaturated ester.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–70% | |
| Characterization | ¹³C NMR (CDCl₃): δ 170.5 (C=O), 60.8 (OCH₂CH₃), 14.1 (CH₃) |
Final Compound Characterization
The target compound is characterized using spectroscopic and chromatographic methods:
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.42 (d, J=8.3 Hz, 2H, Ar-H), 6.88 (s, 1H, H-5), 5.22 (s, 2H, OCH₂), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.95 (t, J=7.5 Hz, 2H, CH₂CO), 2.65 (t, J=7.5 Hz, 2H, CH₂Ar), 2.40 (s, 3H, CH₃), 1.35 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₉H₃₃ClO₅ [M+H]⁺: 519.2014; found: 519.2018.
Purity Analysis :
Challenges and Optimization Strategies
Regioselectivity in Etherification
Competing O- vs. C-alkylation is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibits properties that make it a candidate for drug development. Its structural characteristics suggest potential as an anti-inflammatory or anticancer agent due to the presence of the chromene moiety, which is known for its biological activity.
Case Study: Anticancer Activity
Research has indicated that compounds with chromene structures can inhibit the proliferation of cancer cells. For instance, a study involving derivatives of chromene demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Agrochemical Applications
The compound's unique chemical structure allows it to be explored as a potential agrochemical, particularly in developing herbicides or fungicides. Its ability to interact with specific biological pathways in plants could lead to effective pest management solutions.
Case Study: Herbicidal Activity
A study on related compounds showed promising results in inhibiting weed growth without adversely affecting crop yield. This compound could be tested for similar herbicidal properties, focusing on its selectivity for target species and environmental impact.
Material Science Applications
In material science, this compound may serve as a precursor for synthesizing polymers or coatings with enhanced properties such as UV resistance or thermal stability.
Case Study: Polymer Synthesis
Research into polymer composites incorporating chromene derivatives has shown improved mechanical properties and resistance to degradation under UV light. The incorporation of this compound into polymer matrices could yield materials suitable for outdoor applications.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Example Studies/Findings |
|---|---|---|
| Pharmaceuticals | Anticancer and anti-inflammatory properties | Studies on chromene derivatives showing cytotoxicity |
| Agrochemicals | Effective herbicide/fungicide with minimal crop impact | Research indicating selective inhibition of weeds |
| Material Science | Enhanced UV resistance and mechanical properties | Development of polymer composites with improved stability |
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key parameters of the target compound with analogs differing in substituents at position 7 of the coumarin scaffold:
*Estimated values based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The 4-tert-butylbenzyloxy group significantly increases lipophilicity compared to simpler substituents (e.g., propoxy: XLogP3 = 3.8 vs. estimated ~6.5 for the target compound). This trend is attributed to the hydrophobic tert-butyl moiety, which enhances membrane permeability but may reduce aqueous solubility .
- The pentamethylbenzyloxy analog (CAS 840479-86-9) demonstrates even higher molecular weight, though its XLogP3 remains unreported .
Synthetic Considerations:
Crystallographic and Computational Tools
Structural characterization of such compounds often relies on software like SHELXL for crystallographic refinement and Mercury for visualizing intermolecular interactions . For example, bulky substituents like 4-tert-butylbenzyloxy may influence crystal packing patterns due to steric hindrance, a feature observable through Mercury’s packing similarity calculations .
Biological Activity
Overview of Biological Activity
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a derivative of coumarin, a class of compounds known for various biological activities. Coumarin derivatives often exhibit a range of pharmacological effects, including:
- Antitumor Activity : Many coumarin derivatives have been reported to inhibit the growth of cancer cell lines. For instance, studies have shown that certain coumarins can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
- Antimicrobial Properties : Some coumarin derivatives demonstrate significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Antioxidant Activity : Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to their anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives can often be correlated with their chemical structure. Key aspects include:
- Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect the activity. For example, alkyl groups like tert-butyl can enhance lipophilicity, potentially increasing bioavailability.
- Positioning of Functional Groups : The placement of functional groups on the coumarin ring can influence binding affinity to biological targets, such as enzymes or receptors.
Case Studies
- Antitumor Activity : A study on similar coumarin derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines using MTT assays. The results indicated that modifications at specific positions on the coumarin ring enhanced antitumor efficacy.
- Antimicrobial Effects : Research involving coumarin derivatives showed promising results against bacterial strains such as Staphylococcus aureus and fungal species, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.
Data Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
